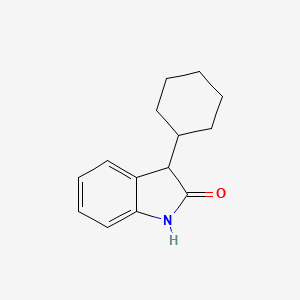

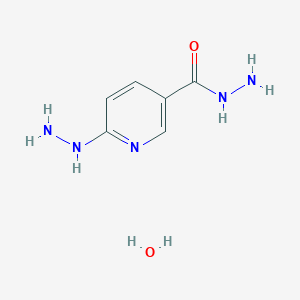

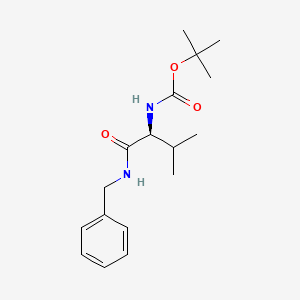

![molecular formula C10H9NO3 B1627397 Benzo[d]oxazole-2-carboxylate d'éthyle CAS No. 27383-87-5](/img/structure/B1627397.png)

Benzo[d]oxazole-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl benzo[d]oxazole-2-carboxylate (EBOC) is an organic compound with a wide range of potential applications in scientific research. EBOC is a colorless, odorless, and crystalline solid that has recently been studied for its ability to act as a catalyst in organic synthesis and its potential applications in biomedical research. EBOC is a versatile compound that can be used in a variety of synthetic pathways and experiments. In

Applications De Recherche Scientifique

Chimie médicinale et conception de médicaments

Les dérivés de benzoxazole, y compris le benzo[d]oxazole-2-carboxylate d'éthyle, suscitent un intérêt croissant en chimie médicinale et en conception de médicaments en raison de leurs complexités structurales . Ces molécules architecturalement complexes sont fréquemment utilisées comme sondes biologiques dans les systèmes vivants ainsi que comme médicaments en médecine car leurs hétéroatomes divers peuvent se lier à différents sites de macromolécules biologiques .

Activité antimicrobienne

Les dérivés de benzoxazole ont démontré une activité antimicrobienne significative. Par exemple, certains composés benzoxazole ont montré une activité antimicrobienne élevée avec des valeurs de concentration minimale inhibitrice (CMI) comparables à celles de l'ofloxacine et du fluconazole .

Activité anticancéreuse

Les dérivés de benzoxazole se sont également avérés présenter une activité anticancéreuse. Certains composés ont montré une activité anticancéreuse prometteuse en comparaison au 5-fluorouracile, un médicament standard utilisé dans le traitement du cancer .

Synthèse de composés bioactifs

Le this compound peut être utilisé dans la synthèse de composés bioactifs. Une procédure assistée par micro-ondes sans catalyseur sans précédent et très efficace pour la synthèse de benzo[d]imidazo[2,1-b]thiazoles et de N-alkylés 2-aminobenzo[d]oxazol dans un milieu vert a été développée .

Produits chimiques agricoles

Le benzoxazole et le benzothiazole présentent un large éventail d'activités biologiques agricoles, telles que des activités antibactériennes, antivirales et herbicides, qui sont des structures de squelettes hétérocycliques fusionnés importantes dans la découverte agrochimique .

Traitement des troubles neurologiques

Les dérivés de benzo[d]oxazole ont été utilisés pour traiter la perte de fonction nerveuse intervallée .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl benzo[d]oxazole-2-carboxylate, also known as Ethyl 1,3-benzoxazole-2-carboxylate, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . .

Mode of Action

Benzoxazole derivatives, in general, are known to interact with various biological targets due to their heterocyclic nature

Biochemical Pathways

Benzoxazole derivatives have been found to impact a variety of biological pathways due to their wide spectrum of pharmacological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Benzoxazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level due to their wide spectrum of pharmacological activities .

Analyse Biochimique

Biochemical Properties

Ethyl benzo[d]oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, Ethyl benzo[d]oxazole-2-carboxylate interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

Ethyl benzo[d]oxazole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Ethyl benzo[d]oxazole-2-carboxylate can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Ethyl benzo[d]oxazole-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, Ethyl benzo[d]oxazole-2-carboxylate can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl benzo[d]oxazole-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Ethyl benzo[d]oxazole-2-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to Ethyl benzo[d]oxazole-2-carboxylate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl benzo[d]oxazole-2-carboxylate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, Ethyl benzo[d]oxazole-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Ethyl benzo[d]oxazole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, Ethyl benzo[d]oxazole-2-carboxylate can affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Within cells and tissues, Ethyl benzo[d]oxazole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, Ethyl benzo[d]oxazole-2-carboxylate can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of Ethyl benzo[d]oxazole-2-carboxylate plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl benzo[d]oxazole-2-carboxylate may localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Propriétés

IUPAC Name |

ethyl 1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJRNKXXSWYYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557553 | |

| Record name | Ethyl 1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27383-87-5 | |

| Record name | 2-Benzoxazolecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27383-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

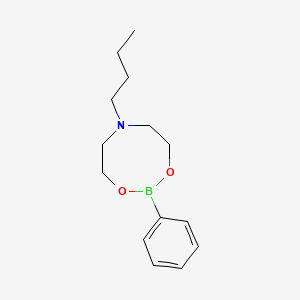

![2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine](/img/structure/B1627323.png)

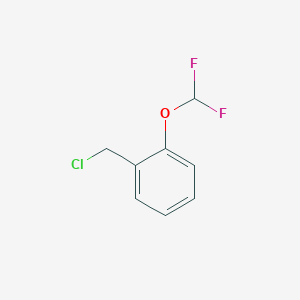

![5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride](/img/structure/B1627325.png)

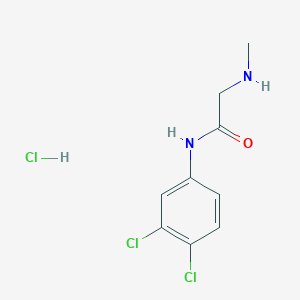

![1-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627330.png)

![[(2-Methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane](/img/structure/B1627335.png)